Comparative DAT Binding Affinity: 2-Benzylpiperidine vs. Methylphenidate
2-Benzylpiperidine exhibits a significantly lower affinity for the dopamine transporter (DAT) compared to the clinically used stimulant methylphenidate. This difference in binding potency is a primary reason for its limited use as a stimulant and its distinct pharmacological profile [1]. In functional assays, this reduced binding translates to a comparably weaker inhibition of dopamine reuptake [1].
| Evidence Dimension | DAT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6,360 nM |
| Comparator Or Baseline | Methylphenidate (Ki = 29 nM) |
| Quantified Difference | Approximately 219-fold lower affinity |
| Conditions | In vitro radioligand binding assay using human dopamine transporter |
Why This Matters
This quantifiable difference in DAT affinity is critical for researchers selecting compounds for studies on selective norepinephrine reuptake or for those requiring a negative control with minimal dopaminergic activity.
- [1] Wikipedia contributors. (2023). 2-Benzylpiperidine. Wikipedia, The Free Encyclopedia. Citing Yadav-Samudrala et al., 2019 and Kim, Deutsch, Ye, 2007. View Source
